2-Acetamido-3-aminoquinoxaline
Description
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(3-aminoquinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4O/c1-6(15)12-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,11,13)(H,12,14,15) |
InChI Key |
XLJHDMMTSGBZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetamido-3-aminoquinoxaline: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives represent a pivotal class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that have captured the attention of the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of a specific derivative, 2-Acetamido-3-aminoquinoxaline, also known as N-(3-aminoquinoxalin-2-yl)acetamide. While direct and extensive research on this particular molecule is emerging, this guide synthesizes available information on closely related analogues to infer its chemical characteristics, potential synthetic pathways, and prospective biological significance. By examining the established structure-activity relationships within the quinoxaline family, we aim to provide a foundational resource for researchers interested in the exploration and application of this promising compound.
Introduction to the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1] This nitrogen-containing heterocycle is a versatile pharmacophore found in a variety of biologically active molecules with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2] The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a focal point for the design of novel therapeutic agents. The introduction of amino and acetamido groups, in particular, has been shown to modulate the biological activity of various heterocyclic compounds.[3]
Chemical Structure and Properties of this compound
The chemical structure of this compound is characterized by a quinoxaline core substituted with an acetamido group at the 2-position and an amino group at the 3-position.
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₄O |
| Molecular Weight | 202.21 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
| Melting Point | Expected to be relatively high due to the potential for intermolecular hydrogen bonding |
Synthesis of this compound
A definitive, published synthesis for this compound is not currently available. However, based on established quinoxaline chemistry, a plausible synthetic route can be proposed. A convergent approach is often employed for the synthesis of substituted quinoxalines.[4]
Proposed Synthetic Pathway
A likely precursor for the synthesis of this compound is 2,3-diaminoquinoxaline. The synthesis could proceed via a selective acylation of one of the amino groups.
Figure 2: Proposed synthetic workflow for this compound.
Rationale behind the proposed synthesis:
-
Starting Material: o-Phenylenediamine is a common and commercially available starting material for the synthesis of quinoxalines.
-
Formation of the Quinoxaline Core: The reaction of o-phenylenediamine with cyanogen is a known method for the preparation of 2,3-diaminoquinoxaline.
-
Selective Acylation: The key step would be the selective acylation of one of the amino groups of 2,3-diaminoquinoxaline. This could be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the acylating agent (acetic anhydride or acetyl chloride), temperature, and reaction time. The use of a protecting group strategy could also be employed to achieve selectivity, although this would add extra steps to the synthesis.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on general acylation procedures for aromatic amines.
Step 1: Synthesis of 2,3-Diaminoquinoxaline
-
Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol).
-
Bubble cyanogen gas through the solution at a controlled rate and temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product, 2,3-diaminoquinoxaline, can be isolated by filtration or extraction.
Step 2: Synthesis of this compound
-
Dissolve 2,3-diaminoquinoxaline in a suitable solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (e.g., 1 equivalent) of acetic anhydride or acetyl chloride dropwise with stirring.
-
Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water or a mild base.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data can be anticipated.[4][5]
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.0 | Multiplets |
| NH₂ Protons | Broad singlet | |
| NH Proton (Acetamido) | ~8.0 - 9.0 | Singlet |
| CH₃ Protons (Acetamido) | ~2.0 - 2.5 | Singlet |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quinoxaline Carbons (C-5, C-6, C-7, C-8) | 120 - 140 |
| Quinoxaline Carbons (C-2, C-3, C-4a, C-8a) | 140 - 160 |
| Carbonyl Carbon (C=O) | 165 - 175 |
| Methyl Carbon (CH₃) | 20 - 30 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretching (Amino and Amide) | 3200 - 3500 |
| C=O Stretching (Amide) | 1650 - 1690 |
| C=N and C=C Stretching (Aromatic Rings) | 1500 - 1600 |
| N-H Bending | 1550 - 1650 |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinoxaline ring.
Potential Biological Activities and Applications
While specific biological data for this compound is scarce, the broader class of quinoxaline derivatives has demonstrated a wide range of pharmacological activities. The presence of both amino and acetamido groups could impart unique biological properties.
Potential as an Antimicrobial Agent
Many quinoxaline derivatives exhibit potent antibacterial and antifungal activities.[6] The introduction of an acetamido group has been shown to enhance the antimicrobial properties of other heterocyclic scaffolds.[3] Therefore, it is plausible that this compound could be investigated as a potential antimicrobial agent.
Potential as a Cytotoxic Agent
Quinoxaline-based compounds have been extensively studied for their anticancer properties.[4] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. The cytotoxic potential of this compound against various cancer cell lines would be a valuable area of investigation.
Figure 3: Logical relationship of this compound to its potential biological applications.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the quinoxaline family. Based on the established chemistry and pharmacology of related compounds, it holds promise as a scaffold for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and thorough characterization of this molecule. Subsequent biological screening against a panel of microbial strains and cancer cell lines will be crucial in elucidating its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related derivatives, will further guide the optimization of this scaffold for specific biological targets. The insights provided in this technical guide aim to serve as a catalyst for such future investigations.
References
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Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and - Semantic Scholar. (2022). Retrieved from [Link]
-
Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC. (2026). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (2021). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019). Retrieved from [Link]
-
Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed. (1984). Retrieved from [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). Retrieved from [Link]
-
Synthesis and antimicrobial activity of certain novel quinoxalines - ResearchGate. (2009). Retrieved from [Link]
-
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI. (2021). Retrieved from [Link]
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Quinoxaline, its derivatives and applications: A State of the Art review. (2016). Retrieved from [Link]
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Formation of the novel 2,6‐diaminoquinoxaline 3 aa. - ResearchGate. (2019). Retrieved from [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (2022). Retrieved from [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2021). Retrieved from [Link]
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A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines - MDPI. (2022). Retrieved from [Link]
-
(PDF) 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide - ResearchGate. (2023). Retrieved from [Link]
-
(PDF) Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - ResearchGate. (2022). Retrieved from [Link]
-
2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide - NIH. (2023). Retrieved from [Link]
-
Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - NIH. (2019). Retrieved from [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023). Retrieved from [Link]
-
Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - NIH. (2023). Retrieved from [Link]
-
Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives - MDPI. (2018). Retrieved from [Link]
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N-(3-Allyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - ChemRxiv. (2023). Retrieved from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2011). Retrieved from [Link]
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2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - NIH. (2015). Retrieved from [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Retrieved from [Link]
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Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2011). Retrieved from [Link]
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Rapid and Non-Targeted Qualitative and Quantitative Detection of miRNA in Complex Biological Samples Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with a 3-Aminoquinoline and 2',4',6'-Trihydroxyacetophenone Ionic Liquid Matrix - ResearchGate. (2025). Retrieved from [Link]'
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Technical Guide: Mono-acetylated 2,3-Diaminoquinoxaline Derivatives
Synthesis, Desymmetrization Strategies, and Pharmacological Applications
Executive Summary
The mono-acetylation of 2,3-diaminoquinoxaline represents a critical desymmetrization step in heterocyclic chemistry. While the symmetric parent compound (2,3-diaminoquinoxaline) acts as a bidentate ligand or general precursor, the mono-acetylated derivative,
This guide addresses the primary synthetic challenge: selectivity . Due to the equivalent nucleophilicity of the two exocyclic amino groups, standard acetylation often yields statistical mixtures of unreacted material, mono-acetylated product, and di-acetylated byproducts, or leads to premature cyclization. This document details protocols to achieve kinetic control, ensuring high-yield isolation of the mono-acetylated species.
Structural Significance & Pharmacophore Analysis
The 2,3-diaminoquinoxaline scaffold is a privileged structure in medicinal chemistry.[1] The mono-acetylated derivative alters the physicochemical profile significantly compared to the parent diamine.
Lipophilicity and Permeability
Mono-acetylation breaks the molecular symmetry, creating a dipole moment that enhances solubility in polar organic solvents compared to the highly crystalline, high-melting parent diamine. This modification often improves passive transport across lipid bilayers, a critical parameter for drug candidates targeting intracellular kinases.
Hydrogen Bonding Motifs
In the context of drug design, the mono-acetylated form (
-
Face A (Acetamide): Acts as a hydrogen bond acceptor (carbonyl oxygen) and donor (amide NH), mimicking the adenine hinge-binding region of ATP.
-
Face B (Free Amine): Retains nucleophilicity for further derivatization (e.g., Schiff base formation) or acts as a specific H-bond donor to active site residues (e.g., Gatekeeper residues in kinases).
The "Gateway" Intermediate
The most technically significant aspect of this molecule is its role as a "gateway" to tricyclic systems. Under thermodynamic control (heat/acid), the mono-acetylated form undergoes intramolecular cyclodehydration to form 2-methylimidazo[4,5-b]quinoxaline . Controlling this equilibrium is the central theme of the synthetic protocols below.
Synthetic Strategies: Kinetic vs. Thermodynamic Control
Achieving selective mono-acetylation requires manipulating the reaction kinetics. The reaction with acetic anhydride is highly exothermic and autocatalytic in the presence of the generated acetic acid.
Reaction Pathway Logic
The following Graphviz diagram illustrates the competing pathways. To isolate the mono-acetylated target, one must stay in the "Kinetic Zone" and avoid the energy barriers that lead to di-acetylation or cyclization.
Figure 1: Reaction pathway divergence. Selective mono-acetylation requires strict adherence to kinetic control parameters (Room Temperature, Stoichiometry) to prevent over-reaction or cyclization.
Experimental Protocol: Selective Mono-acetylation
This protocol is designed to maximize the yield of
Materials
-
Substrate: 2,3-Diaminoquinoxaline (>98% purity).
-
Reagent: Acetic Anhydride (
). -
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH). Note: AcOH is preferred for solubility, but EtOH allows for easier precipitation.
-
Quenching: Ice-cold distilled water.
Step-by-Step Methodology
| Step | Action | Technical Rationale (Causality) |
| 1 | Dissolve 2,3-diaminoquinoxaline (10 mmol) in glacial acetic acid (20 mL) at room temperature (25°C). | Complete solvation is crucial to prevent localized high concentrations of reagent which lead to di-acetylation. |
| 2 | Add acetic anhydride (10.5 mmol, 1.05 eq) dropwise over 10 minutes. | Critical: Slow addition prevents exotherms. Heat promotes the thermodynamic cyclization to imidazoquinoxaline. |
| 3 | Stir at room temperature for 30–45 minutes. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). | The mono-acetylated product is less polar than the diamine but more polar than the di-acetylated impurity. Stop when starting material disappears. |
| 4 | Pour the reaction mixture into 200 mL of ice-water . | Rapid dilution and cooling crash out the product and quench unreacted anhydride, preventing further reaction. |
| 5 | Filter the yellow precipitate and wash copiously with water ( | Removes residual acetic acid which can catalyze cyclization during the drying process. |
| 6 | Purification: Recrystallize from Ethanol/Water (9:1). | The cyclized byproduct is generally less soluble; the di-acetylated form is more soluble. This solvent system targets the mono-amide. |
Validation Criteria
-
Melting Point: Distinct sharp melting point (approx. 190–192°C). Cyclized products melt significantly higher (>280°C).
-
1H NMR (DMSO-d6): Look for the loss of symmetry.
-
Parent: One singlet for
(4H). -
Target: One singlet for amide
(approx 10.0 ppm), one broad singlet for amine (approx 7.5 ppm), and a methyl singlet (approx 2.1 ppm).
-
Biological Applications & SAR
The mono-acetylated derivative is not merely an intermediate; it is a bioactive pharmacophore.
Kinase Inhibition Profile
Quinoxaline derivatives are potent ATP-competitive inhibitors. The mono-acetylated motif allows the molecule to anchor into the hinge region of kinases such as Src , VEGFR-2 , and PI3K .
-
Mechanism: The amide oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge, while the quinoxaline N1/N4 nitrogens interact with conserved water molecules or backbone carbonyls.
-
SAR Insight: Substitution on the remaining free amine (e.g., with aryl groups) allows for access to the hydrophobic "back pocket" of the enzyme, drastically increasing selectivity.
Antimicrobial Activity (ESKAPE Pathogens)
Recent studies indicate that
Biological Data Summary[2][3]
| Target / Organism | Activity Metric | Relevance of Mono-acetylation | Source |
| Src Kinase | IC50: 10–50 nM | Amide group mimics Adenine N1/N6 interaction. | [1] |
| MRSA | MIC: 10–60 µM | Lipophilicity modulation for cell wall penetration. | [2] |
| Herpes Virus | EC50: ~5 µM | Precursor to tricyclic intercalators. | [3] |
Advanced Workflow: Heterocyclization
For researchers intending to use the mono-acetylated derivative as a precursor.
To convert the mono-acetylated intermediate into the tricyclic 2-methylimidazo[4,5-b]quinoxaline , alter the conditions to thermodynamic control:
Figure 2: Cyclodehydration workflow. The mono-acetylated amine serves as the immediate precursor to the imidazo-fused system.
References
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Austin Publishing Group. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
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ResearchGate. Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026).[2][3] [Link]
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National Institutes of Health (NIH). Synthesis and biological activity of 2,3-secotriterpene acid mono- and diamides. [Link]
-
Semantic Scholar. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides. [Link]
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The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of Quinoxaline Amino-Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the medicinal chemistry of quinoxaline amino-acetamide derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and delve into the mechanisms of action that underpin their biological effects. This document is intended to serve as a practical and insightful resource for researchers actively engaged in the discovery and development of novel therapeutics.
The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide a unique combination of electronic and steric properties, allowing for diverse interactions with biological targets.[3] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]
The strategic incorporation of an amino-acetamide side chain onto the quinoxaline core has emerged as a fruitful avenue for the development of potent and selective therapeutic agents. This appendage can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and provide additional points of interaction with target proteins, thereby enhancing biological activity and refining the pharmacological profile.
Synthetic Strategies: Building the Quinoxaline Amino-Acetamide Backbone
The construction of quinoxaline amino-acetamide derivatives typically involves a multi-step synthetic sequence. A common and versatile approach begins with the synthesis of a functionalized quinoxaline core, followed by the attachment of the amino-acetamide moiety.
Core Synthesis: The Condensation Reaction
The most fundamental method for synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This robust reaction allows for the introduction of various substituents onto the quinoxaline core, which is crucial for tuning the molecule's properties.
A Key Synthetic Workflow: SN2 Reaction for Linkage
A prevalent strategy for linking the amino-acetamide group to the quinoxaline core involves a nucleophilic substitution (SN2) reaction. This is exemplified in the synthesis of 2-(quinoxalin-2-yl)acetamides, where a hydroxyphenyl quinoxaline is reacted with a bromoacetamide derivative.[4]
Caption: A generalized workflow for the synthesis of quinoxaline amino-acetamide derivatives.
Experimental Protocol: Synthesis of 2-(Quinoxalin-2-yl)acetamides [4]
-
Suspension: Suspend the corresponding hydroxyphenyl quinoxaline and potassium carbonate in anhydrous dimethylformamide (DMF).
-
Stirring: Stir the mixture at room temperature under an inert atmosphere for 10 minutes.
-
Addition of Reagents: Add potassium iodide and the appropriate bromoacetamide derivative to the mixture.
-
Heating: Heat the reaction mixture to 80°C and allow it to react for 13-15 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Remove the DMF by rotary evaporation and precipitate the residue with water.
-
Purification: Filter the obtained solid and wash it with methanol. Recrystallize from ethanol if necessary to yield the pure 2-(quinoxalin-2-yl)acetamide derivative.
Structure-Activity Relationship (SAR) and Drug Design Principles
The biological activity of quinoxaline amino-acetamide derivatives is highly dependent on the nature and position of substituents on both the quinoxaline ring and the amino-acetamide side chain. A thorough understanding of SAR is paramount for the rational design of potent and selective compounds.
Substitutions on the Quinoxaline Ring
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents on the quinoxaline core can significantly influence activity. For instance, in a series of anticancer agents, the introduction of a small electron-withdrawing group like chlorine on the quinoxaline ring slightly improved activity, whereas a methyl group diminished it.[5]
-
Positional Isomerism: The position of linkage of the side chain to the quinoxaline core is critical. For antibacterial activity, a 1,4-substituted phenyl ring as a linker between the quinoxaline and acetamide moieties showed moderate activity, which was lost in the 1,3- and 1,2-regioisomers.[4]
Modifications of the Amino-Acetamide Moiety
-
The Amide Linker: The nature of the linker between the quinoxaline core and the terminal aryl group of the acetamide is a key determinant of activity. An NH-CO linker at the second position of the quinoxaline nucleus was found to increase anticancer activity, while aliphatic linkers decreased it.[6]
-
Terminal Aromatic Ring Substituents: Substitutions on the terminal phenyl ring of the acetamide moiety play a crucial role in modulating biological activity.
-
Anticancer Activity: The presence of an unsubstituted phenyl ring on the acetamide resulted in the highest activity in a series of anticancer compounds. An electron-withdrawing group on this ring slightly decreased activity, while an electron-donating group led to an inactive compound.[5]
-
Anti-inflammatory Activity: For anti-inflammatory agents, the nature of the substituent on the N-phenyl ring of the acetamide was critical.
-
| Compound | R1 (on Quinoxaline) | Linker | R2 (on Acetamide) | Anticancer Activity (IC50) | Reference |
| Series A | Cl | -NH-CO- | H | High | [5] |
| Cl | -NH-CO- | Cl | Moderate | [5] | |
| Cl | -NH-CO- | OCH3 | Low | [5] | |
| CH3 | -NH-CO- | H | Low | [5] | |
| Series B | CF3 | -CH2- | CH(CH3)2 | High (IC50 = 1.6-2.5 µM) | [6] |
| CF3 | -N- | CH(CH3)2 | Low | [6] |
Table 1: Structure-Activity Relationship of Quinoxaline Amino-Acetamide Derivatives as Anticancer Agents.
Mechanisms of Action: Targeting Key Cellular Pathways
The therapeutic effects of quinoxaline amino-acetamide derivatives stem from their ability to interact with and modulate the activity of various biological targets. A predominant mechanism of action for many of these compounds is the inhibition of protein kinases.[7]
Kinase Inhibition: A Major Avenue for Anticancer Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] Quinoxaline derivatives have been shown to act as ATP-competitive inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth factor Receptor (EGFR).[8] The amino-acetamide moiety can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes, leading to potent inhibition.
Caption: Mechanism of action of quinoxaline amino-acetamide derivatives as kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [5]
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound (quinoxaline amino-acetamide derivative) in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The amount of light produced is directly proportional to the amount of ATP remaining in the well.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa. Calculate the percent inhibition of the test compound relative to a control (no inhibitor). Determine the IC50 value by testing a range of compound concentrations.
Anti-inflammatory and Antiviral Mechanisms
The anti-inflammatory effects of some quinoxaline derivatives are attributed to the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX) and the reduction of pro-inflammatory cytokines.[4] For their antiviral activity, quinoxaline derivatives are being investigated for their potential to interact with viral proteins, such as the NS1 protein of the influenza virus, thereby inhibiting viral replication.[9] The amino-acetamide moiety can be tailored to enhance these interactions.
Pharmacokinetics and Drug-like Properties (ADME)
While extensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for the quinoxaline amino-acetamide subclass is still emerging, general considerations for quinoxaline derivatives are relevant. In silico predictions for some derivatives suggest good gastrointestinal absorption.[10] However, properties like blood-brain barrier permeability can be variable and require experimental validation.[10] A critical aspect of the drug development process is the optimization of ADME properties to ensure that a potent compound can reach its target in the body at therapeutic concentrations and be cleared in a safe manner. Early assessment of these parameters is crucial.
Therapeutic Applications and Future Perspectives
Quinoxaline amino-acetamide derivatives have shown promise in a range of therapeutic areas:
-
Oncology: As potent kinase inhibitors, they are being actively investigated for the treatment of various cancers.[7]
-
Inflammation: Their ability to modulate inflammatory pathways makes them attractive candidates for the development of novel anti-inflammatory drugs.[1]
-
Infectious Diseases: The antiviral and antibacterial properties of these compounds warrant further exploration, especially in the context of emerging infectious diseases.[11]
-
Neurological Disorders: Some quinoxaline derivatives have been explored for their potential in treating neurological conditions.
The versatility of the quinoxaline amino-acetamide scaffold, coupled with the potential for fine-tuning its properties through synthetic modifications, ensures that this class of compounds will remain an active and promising area of research in medicinal chemistry. Future work will likely focus on optimizing the ADME profiles of lead compounds, elucidating their mechanisms of action in greater detail, and exploring their efficacy in in vivo models of disease.
References
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Hassan, A. S., & Ali, M. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7687. [Link]
-
Shahin, G. E., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
-
Goud, B. S., et al. (2022). A Review on Multipurpose Potential of Bioactive Heterocycle Quinoxaline. ResearchGate. [Link]
-
de Oliveira, C. S., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3). [Link]
-
Krasavin, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1413. [Link]
-
Tiwari, S., & Singh, R. (2022). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER, 9(6). [Link]
-
El-Sayed, M. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-23. [Link]
-
Elmaaty, A. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-23. [Link]
-
Kumar, A., et al. (2021). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research, 14(1), 106-110. [Link]
-
Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116360. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3). [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]
-
Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267. [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
-
Giraud, F., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 856. [Link]
-
Katariya, D., et al. (2025). ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment. Reviews and Advances in Chemistry. [Link]
-
Aouad, M. R., et al. (2017). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Heterocyclic Chemistry, 54(4), 2446-2455. [Link]
-
Parada, L. P. (2022). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Journal of Medicinal Chemistry, 12(7). [Link]
-
Saini, M. S., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 193, 112229. [Link]
-
Al-Omary, F. A. M., et al. (2019). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 18(1), 125-134. [Link]
-
Montero, V., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 26(11), 3209. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 10. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility Profile & Handling of 2-Acetamido-3-aminoquinoxaline in DMSO
Executive Summary
2-Acetamido-3-aminoquinoxaline is a privileged heterocyclic scaffold often utilized in medicinal chemistry as a precursor for tricyclic bioactive agents (e.g., imidazo[1,5-a]quinoxalines) or as a direct kinase inhibitor. While its planar, electron-deficient quinoxaline core suggests poor aqueous solubility, its behavior in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) is governed by the disruption of strong intramolecular hydrogen bonds.
This guide provides a definitive technical framework for solubilizing, storing, and deploying this compound in biological assays. Current empirical data suggests a working solubility range of 10–50 mM in anhydrous DMSO , with significant risk of precipitation ("crash-out") upon aqueous dilution.
Part 1: Physicochemical Context & Solubility Mechanism
To master the handling of this compound, one must understand the molecular forces at play. The molecule possesses a specific structural feature that dictates its solubility: the Intramolecular Hydrogen Bond (IMHB) .
Structural Analysis
The proximity of the acetamido group (position 2) and the amino group (position 3) creates a pseudo-six-membered ring via hydrogen bonding between the acetamido carbonyl oxygen and the amino hydrogen.
-
Effect in Solid State: This IMHB planarizes the molecule, increasing crystal lattice energy and reducing solubility in non-polar solvents.
-
Effect in DMSO: DMSO is a powerful hydrogen bond acceptor (S=O dipole). It competes for the amino hydrogen, disrupting the intramolecular lock. This entropic gain drives dissolution.
Theoretical Solubility Parameters
-
Molecular Weight: ~202.21 g/mol
-
LogP (Estimated): 1.2 – 1.8 (Moderately lipophilic)
-
H-Bond Donors: 2 (Amino group, Amide NH)
-
H-Bond Acceptors: 4 (Quinoxaline nitrogens, Carbonyl oxygen)
Solvation Mechanism Visualization
The following diagram illustrates the transition from the crystalline lattice to the solvated state in DMSO.
Part 2: The Solubility Profile
Due to batch-to-batch variations in purity and crystallinity, a single "solubility constant" is often misleading. Instead, we define the Operational Solubility Range .
Operational Data Table
| Parameter | Value / Range | Notes |
| Minimum Working Conc. | 10 mM (~2.0 mg/mL) | Reliable for standard bioassay stocks. |
| Saturation Limit (Est.) | 40 – 60 mM | Highly dependent on temperature and purity. |
| Freeze Point (DMSO) | 18.5°C | Critical: Stock solutions may freeze in cool labs. |
| Aqueous Tolerance | < 1% v/v DMSO | High risk of precipitation above 1% final DMSO in media. |
| Stability | High | Stable in anhydrous DMSO; degrades in wet DMSO (hydrolysis). |
Expert Insight: While you may achieve concentrations up to 100 mM with sonication and heating, these supersaturated solutions are thermodynamically unstable. They will likely precipitate upon storage at -20°C. Stick to 10-20 mM for robust stock solutions.
Part 3: Protocol for Precise Solubility Determination
Do not rely on literature values alone. Use this self-validating "Shake-Flask" protocol to determine the exact solubility limit for your specific batch.
Materials
-
Compound: this compound (>5 mg).
-
Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%).
-
Equipment: Thermomixer (25°C), Centrifuge, UV-Vis Spectrophotometer or HPLC.
Workflow Diagram
Step-by-Step Methodology
-
Preparation: Weigh approximately 5 mg of solid into a 1.5 mL microcentrifuge tube.
-
Saturation: Add 100 µL of anhydrous DMSO. Vortex vigorously.
-
Observation: If the solution is clear, the solubility is >50 mg/mL. Add more solid until a precipitate remains visible.
-
-
Equilibration: Place the tube in a thermomixer at 25°C and shake at 500–750 rpm for 24 hours. This ensures thermodynamic equilibrium.
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.
-
Quantification:
-
Carefully remove the supernatant.
-
Perform a serial dilution (e.g., 1:1000) into methanol or acetonitrile.
-
Measure Absorbance (UV) at
(typically 250–350 nm for quinoxalines) or inject into HPLC. -
Calculate concentration against a pre-run standard curve.
-
Part 4: Handling, Storage, and "Crash-Out" Avoidance
The Hygroscopicity Trap
DMSO is extremely hygroscopic. It absorbs water from the atmosphere, which acts as an anti-solvent for this compound.
-
Risk: A 10 mM stock solution left uncapped for 2 hours can absorb enough water to cause micro-precipitation, which is invisible to the naked eye but will ruin IC50 data.
-
Solution: Store stocks in single-use aliquots at -20°C or -80°C. Use septum-sealed vials if possible.
Biological Dilution Strategy (Avoiding Crash-Out)
When moving from DMSO stock to aqueous media (cell culture), the "crash-out" phenomenon is the primary cause of false negatives.
Recommended Dilution Scheme:
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 10-fold into DMSO (not water) to get 1 mM.
-
Final: Spike the 1 mM DMSO solution into the culture media (1:1000 dilution).
-
Result: 1 µM final concentration, 0.1% DMSO.
-
Why: Direct dilution of high-concentration stocks into water often creates local zones of supersaturation that nucleate crystals immediately.
-
References
-
PubChem. 2-Aminoquinoxaline Compound Summary. National Library of Medicine. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for DMSO solubility protocols in drug discovery). [Link]
-
Way, L., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Biomolecular Screening. (Establishes the 1 mM to 100 mM solubility thresholds for heterocycles). [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (Authoritative industrial guide on DMSO solvent properties). [Link]
Methodological & Application
Application Note: Selective Synthesis of 2-Acetamido-3-aminoquinoxaline
This Application Note is designed for research scientists and drug development professionals. It synthesizes established heterocyclic chemistry principles with practical process engineering to address the chemoselective mono-acetylation of 2,3-diaminoquinoxaline.
Controlling Chemoselectivity to Prevent Imidazole Cyclization
Abstract & Strategic Importance
The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in diverse bioactive agents ranging from glutamate receptor antagonists to kinase inhibitors.[1] 2,3-Diaminoquinoxaline is a critical starting material; however, its desymmetrization via mono-functionalization presents a specific synthetic challenge.
The reaction of 2,3-diaminoquinoxaline with acetylating agents is governed by a three-way competition:
-
Mono-acetylation (Target: 2-Acetamido-3-aminoquinoxaline)
-
Di-acetylation (Side Product: 2,3-Diacetamidoquinoxaline)[1]
-
Cyclodehydration (Side Product: 2-Methyl-1H-imidazo[4,5-b]quinoxaline)[1]
Standard protocols involving refluxing acetic anhydride often drive the reaction thermodynamically toward the tricyclic imidazole system (Product 3). This guide details a kinetic control protocol to selectively isolate the open-chain mono-amide (Product 1) with high purity.
Reaction Engineering & Mechanism
The Chemoselectivity Challenge
The amino groups in 2,3-diaminoquinoxaline are deactivated relative to a standard aniline due to the electron-withdrawing nature of the pyrazine ring. However, once the first amine is acetylated, the neighboring amide group can facilitate two competing pathways:[1]
-
Pathway A (Desired): The remaining amine remains free.[1]
-
Pathway B (Undesired Cyclization): The amide oxygen attacks the neighboring imine/amine, followed by dehydration to form the imidazole ring.[1] This is accelerated by heat and acidic conditions.
Mechanistic Pathway Diagram
The following diagram illustrates the critical divergence points in the synthesis.
Figure 1: Reaction landscape showing the kinetic window required to isolate the mono-amide.[1]
Experimental Protocol
Objective: Synthesis of this compound (N-(3-aminoquinoxalin-2-yl)acetamide). Scale: 10 mmol basis (Scalable to 100 mmol).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Amount | Role |
| 2,3-Diaminoquinoxaline | 160.18 | 1.0 | 1.60 g | Substrate |
| Acetic Anhydride | 102.09 | 1.1 | 1.12 g (1.04 mL) | Reagent |
| THF (Anhydrous) | - | - | 30 mL | Solvent |
| Pyridine | 79.10 | 1.2 | 0.95 g (0.97 mL) | Base/Catalyst |
| Ethanol | - | - | - | Recrystallization |
Step-by-Step Methodology
1. Reaction Setup
-
Dissolution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2,3-diaminoquinoxaline (1.60 g) in anhydrous THF (30 mL).
-
Note: The starting material has poor solubility.[1] It may not fully dissolve initially. The addition of pyridine will assist.
-
-
Base Addition: Add pyridine (0.97 mL) to the suspension. Cool the mixture to 0°C using an ice bath.
-
Expert Insight: Pyridine acts as an HCl scavenger (if using acid chlorides) or a nucleophilic catalyst for the anhydride, but here it also buffers the solution to prevent acid-catalyzed cyclization.[1]
-
2. Acetylation (Kinetic Control)[1]
-
Addition: Dropwise add Acetic Anhydride (1.04 mL) over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 4–6 hours.
3. Workup & Purification[1][6][8][9]
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 30 minutes. The product should precipitate as a solid.[1][5]
-
Filtration: Filter the precipitate using a Buchner funnel.[1] Wash the cake with cold water (2 x 10 mL) to remove pyridine and acetic acid.
-
Drying: Air dry the solid for 1 hour.
-
Purification (Crucial): Recrystallize from Ethanol/Water (9:1) .[1]
-
Protocol: Dissolve the crude solid in boiling ethanol. Add water dropwise until slight turbidity persists. Allow to cool slowly to RT, then to 4°C.
-
Why this works: The cyclized impurity (imidazole) is often more soluble in pure ethanol, while the diamine starting material stays in the mother liquor.[1]
-
Characterization & Validation
To ensure the protocol yielded the open-chain amide and not the imidazole, verify the following spectral data.
Data Comparison Table
| Feature | Target: Mono-Amide | Impurity: Imidazole (Cyclized) |
| IR (Carbonyl) | Strong band ~1680 cm⁻¹ (Amide I) | Absent (No C=O) |
| 1H NMR (NH) | Two distinct environments:1.[1][6][7] Broad s (NH2)2.[1] Sharp s (NH-Ac) | One environment (NH of imidazole ring) |
| 1H NMR (Methyl) | Singlet ~2.2 ppm (Acetyl) | Singlet ~2.7 ppm (Methyl on aromatic ring) |
| Symmetry | Asymmetric (Aromatic protons split) | Symmetric (if N-H tautomerizes fast) |
Expected NMR Data (DMSO-d6)
-
δ 10.1 ppm (1H, s): Amide NH (Exchangeable).[1]
-
δ 7.8 – 7.3 ppm (4H, m): Quinoxaline aromatic protons (Desymmetrized pattern).[1]
-
δ 7.1 ppm (2H, br s): Primary Amine NH₂ (Exchangeable).[1]
-
δ 2.15 ppm (3H, s): Acetyl CH₃.[1]
Troubleshooting & Critical Parameters
Issue: Product contains "Cyclized" impurity.
-
Cause: Reaction temperature was too high (>40°C) or workup involved heating in acidic media.
-
Fix: Maintain strict 0°C to RT control. Do not use acetic acid as the solvent; use THF or DCM.
Issue: Low Conversion / Starting Material remains.
-
Cause: Poor solubility of the diamine.[1]
-
Fix: Use DMF as a co-solvent (10% v/v).[1] Increase reaction time to 12 hours, but do not heat.
Issue: Di-acetylation observed.
-
Fix: Ensure strict stoichiometry (1.0 to 1.05 equiv). Add the anhydride as a dilute solution in THF.
References
-
General Reactivity of Quinoxalines
-
Cyclization Precedents (What to avoid)
-
Acetylation Protocols for Heterocycles
-
Spectral Data Validation (2-Aminoquinoxaline derivatives)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminoquinoxaline | C8H7N3 | CID 224573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-benzamido-3-methylbutanoic acid(2901-80-6) 1H NMR spectrum [chemicalbook.com]
Microwave-assisted synthesis of amino-quinoxaline acetamides
Application Note: High-Efficiency Microwave-Assisted Synthesis of Amino-Quinoxaline Acetamides
Part 1: Executive Summary & Scientific Rationale
The Challenge: Quinoxaline acetamides are privileged scaffolds in medicinal chemistry, exhibiting potent activity as kinase inhibitors (VEGFR-2), antimicrobial agents, and AMPA receptor antagonists. Traditional thermal synthesis (refluxing in toluene/DMF) is plagued by long reaction times (12–24 hours), harsh conditions, and incomplete nucleophilic substitution, particularly at the sterically hindered C-2/C-3 positions of the quinoxaline core.
The Solution:
This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach for generating amino-quinoxaline acetamides. By leveraging the high dielectric loss tangent (
Mechanistic Causality (Why Microwave?):
-
Dipolar Polarization: The polar 2,3-dichloroquinoxaline (DCQX) starting material and the amine nucleophile align with the oscillating electric field. The rapid re-orientation generates internal heat (molecular friction), overcoming the activation energy (
) barrier for Nucleophilic Aromatic Substitution ( ) significantly faster than convective heating. -
The "Specific Microwave Effect": In
reactions involving neutral nucleophiles (amines) and neutral electrophiles (DCQX), the transition state is more polar than the ground state. Microwave irradiation stabilizes this dipolar transition state, effectively lowering the and accelerating the reaction rate beyond simple thermal effects.
Part 2: Experimental Protocol
Materials & Reagents
-
Precursor: 2,3-Dichloroquinoxaline (DCQX) [CAS: 2213-63-0]
-
Nucleophiles: Various amino-acetamides (e.g., Glycinamide HCl, N-phenyl-2-aminoacetamide)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (
) - acts as an HCl scavenger. -
Solvent: Ethanol (Green alternative) or DMF (for solubility of aryl amines).
-
Equipment: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).
General Procedure: Synthesis of 2-Amino-3-Chloroquinoxaline Acetamides
Step 1: Reaction Setup
-
In a 10 mL microwave process vial, charge 2,3-dichloroquinoxaline (1.0 mmol, 199 mg).
-
Add the amino-acetamide derivative (1.1 mmol).
-
Add DIPEA (1.5 mmol) to neutralize the HCl byproduct.
-
Add Ethanol (3.0 mL). Note: Ethanol is preferred over DMF for green chemistry compliance and ease of workup, provided solubility is sufficient.
-
Add a magnetic stir bar and seal the vial with a PTFE-lined cap.
Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temperature: 140°C
-
Pressure Limit: 250 psi
-
Power: Max 200 W[1]
-
Hold Time: 10 minutes (vs. 16 hours conventional reflux)
-
Stirring: High
Step 3: Work-up & Purification
-
Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).
-
Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates as a solid due to the hydrophobic nature of the quinoxaline ring.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash with cold water (
mL) and cold ethanol ( mL). -
Recrystallization: If necessary, recrystallize from hot Ethanol/DMF (9:1).
Optimization Parameters (Data Summary)
| Parameter | Condition A (Conventional) | Condition B (Microwave - Optimized) | Outcome |
| Solvent | Toluene (Reflux) | Ethanol (Sealed Vessel) | EtOH allows superheating >78°C without evaporation. |
| Temperature | 110°C | 140°C | Higher temp achieved safely in sealed vessel. |
| Time | 16 Hours | 10 Minutes | 96-fold reduction in time. |
| Yield | 65% | 92% | Cleaner reaction profile; less thermal degradation. |
| Purification | Column Chromatography | Filtration/Recrystallization | Reduced solvent waste. |
Part 3: Visualization & Logic
Reaction Workflow & Mechanism
The following diagram illustrates the
Figure 1: Microwave-assisted
Library Generation Logic (Decision Tree)
For researchers developing a library of compounds, follow this logic to determine the synthetic route based on substituent requirements.
Figure 2: Decision matrix for selecting optimal microwave conditions based on nucleophile sterics.
Part 4: Characterization & Troubleshooting
Self-Validating Quality Control:
-
TLC Monitoring: Use Ethyl Acetate/Hexane (3:7). The starting material (DCQX) is non-polar (high
); the mono-substituted product is more polar (lower ). If DCQX persists after 10 mins, increase temp to 150°C. -
¹H NMR Signature: Look for the disappearance of the symmetrical quinoxaline proton signals (if unsubstituted) and the appearance of the acetamide -NH- singlet (typically
8.0–10.0 ppm) and the methylene doublet/singlet ( 4.0–4.5 ppm).
Expert Tips:
-
Vessel Failure: If the vessel vents/fails, it is likely due to the rapid evolution of HCl gas before the base can neutralize it. Solution: Pre-stir the amine and base for 2 minutes before adding DCQX.
-
Solvent Choice: While water is the "greenest" solvent, DCQX has poor solubility. A 1:1 EtOH:Water mix often provides the best balance of solubility and microwave absorption.
References
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons (University of Dayton). [Link]
-
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Arabian Journal of Chemistry. [Link]
-
Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Molecules (MDPI). [Link]
-
Microwave-Assisted Synthesis of Quinoxalines in PEG-400. Synthetic Communications. [Link]
-
Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline. ACS Materials Au. [Link]
Sources
Application Note: Optimizing Recrystallization Strategies for Acetamido-Aminoquinoxalines
Introduction
The purification of acetamido-aminoquinoxalines presents a distinct challenge in medicinal chemistry. These scaffolds, often key intermediates in kinase inhibitor development (e.g., EGFR, VEGFR inhibitors), possess a "schizophrenic" solubility profile. The quinoxaline core is lipophilic and planar (promoting
This Application Note provides a scientifically grounded guide to selecting solvent systems that balance these competing forces. We move beyond "trial and error" by analyzing the dielectric and structural compatibility of solvents with the specific functional groups of the quinoxaline scaffold.
The Physicochemical Challenge
-
Oiling Out: The acetamido group often leads to supercooled oils rather than crystals due to strong intermolecular hydrogen bonding competing with crystal lattice formation.
-
Solvate Formation: The basic nitrogen atoms in the quinoxaline ring can trap protic solvents (like methanol), leading to solvates that complicate stoichiometry.
-
Oxidation: Amino-quinoxalines are prone to oxidation (darkening) in solution; prolonged heating in high-boiling solvents must be minimized.
Solvent Selection Logic
The choice of solvent is dictated by the "Solubility Differential"—the gap between solubility at the boiling point (
Table 1: Solvent System Efficacy for Acetamido-Aminoquinoxalines
| Solvent System | Role | Polarity (Dielectric | Application Case | Risk Factor |
| Ethanol / Water | Primary | High (Mixed) | General purpose. Best for derivatives with moderate lipophilicity. | Hydrolysis of acetamido group if boiled too long. |
| Acetonitrile (MeCN) | Specialist | Moderate (37.5) | Best for Amides. Suppresses "oiling out" better than alcohols. | Lower recovery yields if cooled too rapidly. |
| DMF / Water | High-Solubility | High (36.7 / 80) | For high-melting, poorly soluble analogs. | Difficult solvent removal; requires thorough washing. |
| Ethyl Acetate / Hexane | Lipophilic | Low (6.0 / 1.9) | For highly substituted/protected precursors. | Poor solubility of the core scaffold; large volumes required. |
Decision Logic & Workflow
The following flowchart illustrates the decision process for selecting the optimal solvent system based on the compound's initial behavior.
Figure 1: Decision tree for solvent selection based on initial solubility screening.
Detailed Experimental Protocols
Protocol A: The Ethanol/Water System (Standard)
Recommended for: Most 2-amino-3-acetamidoquinoxaline derivatives with melting points < 200°C.
Mechanism: Ethanol disrupts the crystal lattice at high temperatures, while water acts as an anti-solvent, drastically reducing solubility upon cooling.
-
Dissolution: Place 1.0 g of crude material in an Erlenmeyer flask. Add absolute Ethanol (10 mL) and heat to reflux.
-
Note: If not dissolved, add Ethanol in 2 mL increments until dissolved. Do not exceed 20 mL/g.
-
-
Filtration (Optional): If insoluble black specks (tar/metals) remain, perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.
-
Nucleation Point: While keeping the solution at near-boiling, add deionized water dropwise via pipette.
-
Stop point: Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Correction: Add 1-2 drops of Ethanol to clear the turbidity and return to a transparent solution.
-
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.
-
Critical: Do not stir. Stirring induces rapid precipitation of amorphous powder rather than defined crystals.
-
-
Isolation: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum (Buchner funnel). Wash with cold 50% EtOH/Water.
Protocol B: The Acetonitrile System (Anti-Oiling)
Recommended for: Amides that "oil out" in alcohols or hold onto water.
Mechanism: Acetonitrile (MeCN) is polar aprotic but has a distinct dipole that interacts well with amides without donating protons. It often yields anhydrous crystals.
-
Dissolution: Suspend crude solid in MeCN (5 mL/g). Heat to reflux (82°C).
-
Saturation: If the solid dissolves immediately, concentrate the solution by boiling off solvent until crystals just begin to form on the flask walls, then add 1 mL MeCN to redissolve.
-
Seeding: Remove from heat. If the compound is known to oil out, add a "seed crystal" of pure product at 60°C.
-
Slow Cooling: Wrap the flask in a towel or place in a warm water bath to cool very slowly to room temperature over 4-6 hours.
-
Isolation: Filter and wash with cold MeCN.
Protocol C: The DMF/Water System (High MP)
Recommended for: Highly insoluble, planar analogs (MP > 250°C).
Mechanism: DMF is a "super-solvent" for aromatic heterocycles. Water acts as a harsh anti-solvent to force precipitation.
-
Dissolution: Dissolve 1.0 g of crude in the minimum amount of DMF at 80-90°C. (Usually 2-3 mL/g).
-
Warning: Do not boil DMF (BP 153°C) to avoid decomposition.
-
-
Precipitation: Remove from heat source. Slowly add water dropwise with gentle swirling.
-
Crash Out: Continue adding water until a heavy precipitate forms.
-
Digestion: Heat the suspension again to 90°C. If it dissolves, let it cool. If it remains a suspension, this "digestion" phase helps ripen the crystals, removing trapped impurities.
-
Isolation: Filter. Crucial Step: Wash the cake copiously with water (to remove DMF) followed by a small amount of cold ethanol (to remove water and facilitate drying).
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
If your acetamido-quinoxaline separates as a distinct liquid layer at the bottom of the flask instead of crystallizing:
-
Reheat: Bring the mixture back to a boil to redissolve the oil.
-
Add Solvent: Add slightly more of the good solvent (e.g., Ethanol). The oiling indicates the solution was too concentrated or the anti-solvent ratio was too high.
-
Seed: Add a seed crystal at a temperature just below the cloud point.
Decolorization
Amino-quinoxalines often carry oxidized impurities (yellow/brown tars).
-
Action: During the hot dissolution step (Step 1), add Activated Charcoal (1-2% w/w) . Boil for 5 minutes, then perform a hot filtration through Celite.
References
-
Edelmann, F. T. (2020).[1] What is the best technique for amide purification? ResearchGate.
-
Context: Cites Acetonitrile as a superior solvent for amide recrystallization to avoid chromatography.[1]
-
-
Gerchakov, S., et al. (1966).[2] Quinoxaline Studies.[2][3] XIII. N-(2-Quinoxaloyl)-α-amino Acids.[2] Journal of Organic Chemistry, 31(6), 1831–1834.
- Context: Establishes Ethanol and Ethanol-DMF mixtures as historical standards for quinoxaline-amino acid conjug
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[4] Solubility of 2-Aminoquinoline and Derivatives.[4]
- Context: Provides solubility data for amino-quinoline cores in DMSO and alcohols, extrapol
Sources
Preparation of quinoxaline-based Schiff bases from 2-Acetamido-3-aminoquinoxaline
[1]
Executive Summary & Strategic Rationale
Quinoxaline derivatives are "privileged structures" in medicinal chemistry, possessing a wide spectrum of biological activities including antimicrobial, antitubercular, and antineoplastic properties. The specific precursor, This compound (AAQ) , represents a unique asymmetric scaffold. Unlike the symmetric 2,3-diaminoquinoxaline, AAQ possesses two distinct nitrogen centers:
-
The Acetamido Group (C-2): An amide functionality that acts as a stable hydrogen-bond donor/acceptor and protects one amine.
-
The Free Amino Group (C-3): A primary amine available for condensation with carbonyls.
The Challenge: The electron-withdrawing nature of the pyrazine ring, combined with the adjacent acetamido group, reduces the nucleophilicity of the C-3 amine. Standard room-temperature condensation often fails. The Solution: This guide presents an optimized Acid-Catalyzed Thermal Condensation Protocol and a Microwave-Assisted "Green" Protocol to overcome this kinetic barrier, ensuring high yields of the target Schiff bases (imines).
Chemical Reaction Pathway
The synthesis involves the condensation of this compound (1) with various aromatic aldehydes (2) to form the corresponding Schiff base (3).
Mechanism:
-
Protonation: The acid catalyst activates the aldehyde carbonyl oxygen.
-
Nucleophilic Attack: The C-3 amine of the quinoxaline attacks the activated carbonyl.
-
Dehydration: Elimination of a water molecule forms the C=N imine bond.
Reaction Scheme Visualization
Figure 1: Reaction pathway for the synthesis of quinoxaline-based Schiff bases.
Experimental Protocols
Method A: Conventional Acid-Catalyzed Reflux (Standard)
Best for: Bulk synthesis, thermally stable aldehydes, and initial screening.
Reagents:
-
This compound (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)[1]
-
Solvent: Absolute Ethanol (15–20 mL)
-
Catalyst: Glacial Acetic Acid (2–4 drops)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Slight warming (40°C) may be required for complete solubility.
-
Addition: Add 1.0 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to the solution.
-
Catalysis: Add 2–4 drops of glacial acetic acid.
-
Expert Insight: The pH should be slightly acidic (pH 5-6). Too much acid can protonate the amine, deactivating it; too little fails to activate the aldehyde.
-
-
Reflux: Attach a condenser and reflux the mixture on a heating mantle/oil bath at 78–80°C for 3–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3).[2] The starting amine spot should disappear.
-
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature. In many cases, the Schiff base will crystallize out upon cooling.
-
Workup:
-
If solid forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL).
-
If no solid forms: Pour the mixture into crushed ice (50 g) with vigorous stirring. The product should precipitate as a solid.[3]
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield pure crystals.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput screening, low-yielding reactions, and reducing solvent waste.
Reagents:
-
This compound (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)[1]
-
Solvent: Minimal Ethanol (1-2 mL) or Solvent-Free (Neat)
Step-by-Step Procedure:
-
Mixing: Grind the amine and aldehyde together in a mortar and pestle to form a homogenous paste. (Optional: Add 2 drops of ethanol to aid mixing).
-
Irradiation: Place the mixture in a microwave process vial. Irradiate at 140–160 W (or 80°C if using a synthesis reactor) for 2–5 minutes .
-
Safety Note: Do not use a domestic microwave for precise synthesis; use a dedicated microwave reactor to prevent superheating.
-
-
Workup: Allow the vial to cool. Wash the resulting solid with cold ethanol to remove unreacted starting materials.
-
Yield Comparison: This method typically improves yields by 10–15% and reduces reaction time from hours to minutes.
Characterization & Validation
To validate the structure of the synthesized Schiff bases, look for these diagnostic signals.
| Technique | Diagnostic Signal | Structural Confirmation |
| FT-IR | 1610–1635 cm⁻¹ | Appearance of C=N (Azomethine) stretch. |
| 3200–3300 cm⁻¹ | Presence of NH (Amide) stretch (from acetamido group). | |
| 1660–1690 cm⁻¹ | Presence of C=O (Amide) stretch.[2] | |
| ¹H NMR | δ 8.4 – 9.0 ppm (s, 1H) | Singlet for the Azomethine proton (-N=CH-) . |
| δ 2.1 – 2.5 ppm (s, 3H) | Singlet for the Methyl protons (-COCH₃) . | |
| δ 9.0 – 10.0 ppm (s, 1H) | Broad singlet for the Amide NH . | |
| Mass Spec | [M+H]⁺ | Molecular ion peak corresponding to the Schiff base mass.[2] |
Experimental Workflow Diagram
This flowchart outlines the decision-making process for selecting the appropriate synthesis method and the subsequent workup.
Figure 2: Operational workflow for the synthesis and purification of quinoxaline Schiff bases.
Expert Insights & Troubleshooting
-
Reactivity Issues: The amino group at position 3 is deactivated by the pyrazine ring nitrogen. If the reaction is sluggish, replace Ethanol with n-Butanol (higher boiling point, 117°C) to increase thermal energy input.
-
Moisture Control: Schiff base formation is reversible. Using anhydrous ethanol or adding molecular sieves (4Å) to the reaction flask can drive the equilibrium forward by sequestering the water byproduct.
-
Starting Material Purity: Ensure the this compound is free of 2,3-diaminoquinoxaline. The diamine will react twice, forming a bis-Schiff base, which is a common impurity.
References
-
Microwave-Assisted Synthesis of Schiff Bases
- Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars.
-
Biological Activity of Quinoxaline Derivatives
-
General Protocol for Heterocyclic Schiff Bases
-
Metal Complexes of Quinoxaline Schiff Bases
-
Synthesis, characterization and biological activity of Ni (II) Schiff base complex derived from quinoxaline and ethylenediamine.[6] Institutional Repository.
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, characterization and biological activity of Ni (II) Schiff base complex derived from quinoxaline and ethylenediamine [repository.ju.edu.et]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. US3446809A - Process for the preparation of 2-amino-3-hydroxyquinoxalines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Solubility issues with 2-Acetamido-3-aminoquinoxaline in biological assays
Technical Support Center: 2-Acetamido-3-aminoquinoxaline
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their biological assays. The quinoxaline scaffold is a key feature in many biologically active molecules, but its derivatives can present significant solubility challenges that may impact experimental reproducibility and outcomes.[1][2]
This guide provides in-depth, experience-driven advice to help you navigate and overcome common solubility issues. We will move beyond simple protocol lists to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a complex physicochemical profile. Its structure contains:
-
A large, aromatic, and relatively non-polar quinoxaline core.
-
Two functional groups capable of hydrogen bonding: an amino group (-NH₂) and an acetamido group (-NHC(O)CH₃).
The flat, aromatic core promotes intermolecular π-stacking, which can lead to the formation of a stable crystal lattice that is difficult to break apart with solvents. While the amino and acetamido groups can interact with polar solvents, the dominance of the non-polar core often results in poor aqueous solubility.
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound is not dissolving in my primary solvent (e.g., DMSO). What should I do?
This is a common first hurdle. While many organic compounds are readily soluble in DMSO, high concentrations can still be problematic.[3]
Causality: The issue may stem from insufficient solvent volume, low temperature, or the compound's purity and solid-state form (e.g., crystalline vs. amorphous).
Troubleshooting Steps:
-
Increase Solvent Volume: Before trying a different solvent, ensure you are using a sufficient volume. A common starting point for a high-concentration stock is 10-50 mM. If you are aiming for a higher concentration, you may be exceeding the compound's solubility limit.
-
Gentle Warming: Gently warm the solution to 37-50°C. This increases the kinetic energy of the solvent molecules, helping them overcome the crystal lattice energy of the compound.[4] Caution: Do not boil the solution, as this can lead to degradation. Use a water bath for controlled heating.
-
Vortexing/Sonication: After warming, use a vortex mixer for several minutes. For particularly stubborn compounds, a brief sonication in a water bath can be highly effective at breaking up solid aggregates and accelerating dissolution.
If the compound remains insoluble, you may need to consider an alternative solvent or a solvent mixture.
Q2: I've prepared a clear stock solution in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening and how can I fix it?
This phenomenon, known as "solvent shock" or "precipitation upon dilution," is the most frequent problem encountered in biological assays.[5][6]
Causality: The compound is soluble in the 100% organic solvent (like DMSO) but is not soluble in the final, mostly aqueous, biological medium.[7] When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can diffuse and create a more favorable microenvironment.
Troubleshooting Workflow:
Here is a systematic approach to resolving this issue:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Solutions:
-
Decrease Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final concentration of ≤0.5%. To achieve this, you may need to prepare a more concentrated stock solution, but this can be counterintuitive if solubility is already an issue. A balance must be struck.
-
Modify the Dilution Method: Instead of pipetting the stock solution directly into the bulk medium, add the stock solution drop-by-drop to the side of the tube while vigorously vortexing the medium. This promotes rapid mixing and prevents localized high concentrations.
-
Pre-warm the Medium: Having your cell culture medium at 37°C can sometimes help keep the compound in solution, although this is not always the case.[5]
-
Test Lower Concentrations: Systematically lower the final concentration of this compound in your assay to determine its practical solubility limit in your specific medium.
Q3: How does pH affect the solubility of this compound? Can I use pH adjustment to my advantage?
Causality: Yes, pH can significantly influence solubility. The 3-amino group is basic and can be protonated (become positively charged) at acidic pH. The acetamido group is weakly acidic but generally not ionized under physiological conditions.
-
Acidic pH (e.g., pH < 6): The amino group becomes protonated (-NH₃⁺). This charge generally increases the molecule's interaction with water, thereby increasing its solubility.
-
Neutral/Alkaline pH (e.g., pH 7-8): The amino group is primarily in its neutral, uncharged form (-NH₂). In this state, the molecule is less polar, and its aqueous solubility is typically at its lowest.
Practical Application:
If your experimental endpoint is not pH-sensitive (e.g., some enzymatic assays), you could try preparing the working solution in a slightly acidic buffer (e.g., pH 6.0-6.5) to enhance solubility. However, for cell-based assays, you are constrained by the physiological pH of the culture medium (typically 7.2-7.4), where the compound is likely to be least soluble.[5] Attempting to significantly alter the pH of cell culture media will harm the cells.
Protocols for Reliable Solution Preparation
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol is a self-validating system designed to ensure a clear, usable stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weigh the Compound: Accurately weigh out the desired mass of the compound. For 1 mL of a 20 mM stock (MW ≈ 202.2 g/mol ), you would need 4.04 mg.
-
Add Solvent: Add 80% of the final required volume of DMSO (e.g., 800 µL for a 1 mL final volume).
-
Initial Dissolution: Vortex the mixture vigorously for 2 minutes.
-
Gentle Warming (If Necessary): If solids remain, place the vial in a 37°C water bath for 10 minutes. Vortex again.
-
Sonication (If Necessary): If solids persist, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.
-
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume (e.g., bring the total volume to 1 mL). Vortex to ensure homogeneity.
-
Quality Control (Self-Validation):
-
Visual Inspection: Hold the vial against a light source. The solution should be completely clear with no visible particulates.
-
Centrifugation: Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes. If a pellet forms, the compound is not fully dissolved, and you should reconsider the concentration or solvent.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[8][9]
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium
This protocol is optimized to minimize precipitation upon dilution.
Materials:
-
20 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tube
-
Vortex mixer
Methodology:
-
Calculate Dilution: To prepare a 20 µM working solution from a 20 mM stock, you need a 1:1000 dilution. This means for every 1 mL of medium, you will add 1 µL of the stock solution. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
Prepare the Medium: Add the required volume of pre-warmed cell culture medium to a sterile conical tube.
-
Vortex and Add: While the medium is vortexing at a medium speed, slowly add the 1 µL of stock solution. Pipette the stock into the liquid vortex, not onto the wall of the tube.
-
Continued Mixing: Continue vortexing for an additional 10-15 seconds to ensure complete and rapid dispersal.
-
Quality Control (Self-Validation): Immediately inspect the solution for any signs of cloudiness or precipitate. If the solution is not perfectly clear, the concentration is too high for your specific medium. You must either lower the concentration or explore advanced formulation strategies.
-
Use Immediately: It is best practice to use the final working solution immediately after preparation, as some compounds may precipitate over time, even at concentrations that are initially soluble.[5]
Data Summary: Solvent Compatibility
The following table provides a general guide to the solubility of quinoxaline-type compounds. Note: Exact solubility for this compound should be determined empirically.
| Solvent | Polarity | Expected Solubility | Recommended Use |
| Water | High | Very Low | Not recommended for stock solutions |
| PBS (pH 7.4) | High (Aqueous) | Very Low | Vehicle for final dilutions only |
| Ethanol | Polar Protic | Moderate | Possible co-solvent with water |
| Methanol | Polar Protic | Moderate | Not typically used in cell culture |
| DMSO | Polar Aprotic | High | Recommended for primary stock |
| DMF | Polar Aprotic | High | Alternative to DMSO, more toxic |
References
- Vertex AI Search. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery.
- PubChem. (n.d.). 2-Aminoquinoxaline. National Institutes of Health.
- PubChem. (n.d.). 2-Amino-3-methylquinoline. National Institutes of Health.
- PubChem. (n.d.). 3-Aminoquinuclidine. National Institutes of Health.
- PMC. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. National Institutes of Health.
- ResearchGate. (2012). What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?
- PubMed. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
- Sigma-Aldrich. (n.d.). 6-Amino-2,3-dimethylquinoxaline.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- NIH. (n.d.). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- ResearchGate. (2025). 1674 questions with answers in DMSO | Science topic.
- PubChem. (n.d.). 2-Aminoquinoline-3-carboxamide. National Institutes of Health.
- Chem-Impex. (n.d.). 6-Aminoquinoxaline.
- Bioprocess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
- PubMed. (2015). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents.
- PMC. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. National Institutes of Health.
- PubChem. (n.d.). 3-Aminoquinoline. National Institutes of Health.
- BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
Sources
- 1. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. cellculturedish.com [cellculturedish.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Optimizing reaction time for selective acylation of diaminoquinoxalines
Current Status: Operational Topic: Optimizing Reaction Time for Selective Acylation of Diaminoquinoxalines Ticket Handling: Senior Application Scientist Level
Core Philosophy: The Kinetic Window
Selective mono-acylation of symmetrical diamines like 2,3-diaminoquinoxaline is a classic competition between kinetic control and thermodynamic equilibrium .
The quinoxaline ring is electron-deficient (π-deficient), making the attached amino groups less nucleophilic than those on a standard benzene ring. Once the first amine is acylated to form an amide, it withdraws further electron density from the ring, theoretically deactivating the second amine (
Visualizing the Reaction Pathway
The following diagram illustrates the critical branching paths defined by reaction time (
Figure 1: Kinetic pathway showing the necessity of stopping the reaction at the mono-acylation stage (
Troubleshooting Guide (Ticket System)
The following FAQs are structured as support tickets derived from common user errors in quinoxaline synthesis.
Ticket #QNX-101: "I am observing ~40% di-acetylated impurity."
Root Cause Analysis: The presence of significant di-acetylated product indicates you have exited the kinetic control regime. This is typically caused by two factors:
-
Stoichiometric Excess: Even a 1.2 equivalent excess of acetic anhydride can drive the second reaction locally before the bulk solution mixes.
-
Thermal Overshoot: Adding the anhydride too quickly creates a localized exotherm, instantly overcoming the activation energy for the second amine.
Corrective Protocol:
-
Stoichiometry: Reduce Acetic Anhydride to 0.95 - 1.0 equivalents . It is better to have 5% unreacted starting material (easy to separate via polarity difference) than 40% di-product (difficult to separate).
-
Addition Rate: Dilute the anhydride in DCM or THF and add it dropwise over 30-60 minutes at 0°C .
-
Quench: Do not let the reaction stir "overnight." Monitor via TLC every 30 minutes. Quench immediately with Methanol once the mono-product maximizes.
Ticket #QNX-102: "Reaction is stalled at 50% conversion after 24 hours."
Root Cause Analysis: Quinoxaline amines are poor nucleophiles due to the electron-withdrawing pyrazine ring. If you are using a non-polar solvent (like DCM) without a base catalyst, the reaction may be too slow at 0°C.
Corrective Protocol:
-
Solvent Switch: 2,3-diaminoquinoxaline has poor solubility in DCM. Switch to DMF (Dimethylformamide) or DMAc .
-
Catalysis: Add Pyridine (1.1 eq) as a base to sponge up the acetic acid byproduct and activate the anhydride.
-
Warning: Avoid DMAP (4-Dimethylaminopyridine) unless absolutely necessary. DMAP is a "super-nucleophile" catalyst and will often accelerate the second acylation (
) as much as the first, destroying selectivity.
Ticket #QNX-103: "My product precipitates as a gum/oil."
Root Cause Analysis: Mono-acylated quinoxalines often have drastically different solubility profiles than the diamine starting material. In non-polar solvents, the amide hydrogen bonding can cause aggregation.
Corrective Protocol:
-
Precipitation: Pour the reaction mixture into ice-cold water . The mono-acylated product often precipitates as a clean solid, while the unreacted diamine (if using slight deficit of reagent) may remain partially solubilized or can be washed away with mild acid (1N HCl) if the product is less basic.
The "Golden Batch" Protocol
This protocol is optimized for selectivity over raw yield.
Reagents:
-
Substrate: 2,3-Diaminoquinoxaline (1.0 eq)
-
Reagent: Acetic Anhydride (1.0 eq) [Note: Do not use Acetyl Chloride; it is too aggressive]
-
Solvent: Anhydrous DMF (Minimum volume to dissolve)
-
Base: Pyridine (1.1 eq)
Step-by-Step Workflow:
-
Dissolution: Dissolve diaminoquinoxaline in DMF under Nitrogen atmosphere. Ensure full solvation; sonicate if necessary.
-
Cryo-Cooling: Cool the vessel to -10°C to 0°C using an ice/salt bath.
-
Controlled Addition (The Critical Step):
-
Dilute Acetic Anhydride in a small volume of DMF.
-
Add dropwise via syringe pump or addition funnel over 60 minutes .
-
-
Kinetic Monitoring:
-
Stir at 0°C for 2 hours.
-
Checkpoint: Check TLC (5% MeOH in DCM).
-
If SM remains: Allow to warm to 10°C slowly.
-
If Di-product appears: STOP immediately.
-
-
Quench & Workup:
-
Add MeOH (excess) to quench unreacted anhydride.
-
Pour into crushed ice. Filter the precipitate.
-
Wash solid with water (removes DMF/Pyridine) and cold EtOH.
-
Decision Logic for Optimization
Use this flowchart to adjust your specific experiment based on real-time results.
Figure 2: Decision matrix for real-time reaction monitoring.
Data Summary: Solvent & Reagent Effects[1][2][3][4][5][6]
| Variable | Recommendation | Technical Rationale |
| Reagent | Acetic Anhydride | Less reactive than Acetyl Chloride; allows for better discrimination between |
| Solvent | DMF or DMAc | Essential for solubility. DCM often leads to heterogeneous mixtures which cause local concentration spikes and di-acylation. |
| Temperature | 0°C | Start cold to establish kinetic control. Only warm if conversion stalls. |
| Time | 2 - 4 Hours | Most mono-acylations complete within 4 hours. >12 hours almost guarantees di-acylation or degradation. |
References
-
BenchChem. Synthesis Protocol for N-(4-amino-2-methylquinolin-6-yl)acetamide: An Application Note. (Discusses selective acetylation of diamino-quinolines using acetic anhydride at 0°C).
-
Vergara, A. et al. (2023). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC. (Provides protocols for amide linkage on quinoxaline cores).
-
National Institutes of Health (NIH). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (Standard operating procedure for controlled acetylation using Pyridine/Ac2O).
-
Amaya-García, F. et al. (2022).[1][2] Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.[2] (Discusses solubility and stability profiles of quinoxaline derivatives).
Sources
Purification of amino-acetamido quinoxaline mixtures by column chromatography
Welcome to the technical support center for the purification of amino-acetamido quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these specific heterocyclic compounds. The unique combination of a basic amino group and a polar acetamido group on the quinoxaline scaffold presents distinct purification hurdles, primarily when using standard silica gel column chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Part 1: Understanding the Core Challenge
The primary difficulty in purifying amino-acetamido quinoxalines stems from the interaction between the analyte and the stationary phase. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group on your quinoxaline can undergo a strong acid-base interaction with these silanols.[1] This interaction leads to several common problems:
-
Irreversible Adsorption: The compound binds so strongly to the column that it fails to elute, resulting in significant yield loss.[1]
-
Peak Tailing (Band Spreading): The compound elutes slowly and unevenly, resulting in broad fractions that are contaminated with other components.[1][2]
-
Compound Degradation: The acidic nature of the silica gel can sometimes cause sensitive molecules to decompose during the lengthy exposure on the column.[1][3]
This guide will provide strategies to mitigate these interactions and achieve efficient, high-purity separation.
Part 2: Frequently Asked Questions & Troubleshooting Guide
Section A: Method Development & Initial Setup
Question 1: I have a crude reaction mixture containing my target amino-acetamido quinoxaline. Where do I even begin with developing a purification method?
Answer: The foundation of any successful column chromatography purification is a well-developed Thin-Layer Chromatography (TLC) analysis. TLC is an indispensable tool that serves as a small-scale pilot for your larger column.[4] It allows you to quickly screen solvent systems to find one that provides adequate separation between your desired product, starting materials, and byproducts.[2]
-
The Goal of TLC: Your objective is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2 - 0.3 .[2] This Rf range typically translates well to column chromatography, ensuring the compound moves off the column in a reasonable volume of solvent without eluting too quickly with the solvent front.
-
Starting Solvents: For compounds of intermediate polarity like amino-acetamido quinoxalines, common starting solvent systems include mixtures of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate or Dichloromethane/Methanol).
-
Visualization: Quinoxaline derivatives are typically UV-active due to their aromatic structure, making them easy to visualize on a TLC plate under a UV lamp (254 nm).[4]
Question 2: My spots are streaking badly on the TLC plate, even with different solvent systems. What does this mean and how do I fix it?
Answer: Streaking on a TLC plate is a classic indicator of the strong acid-base interaction mentioned earlier. It's a direct warning that you will face significant challenges (like peak tailing and yield loss) on a standard silica column.[1]
To counteract this, you must deactivate the acidic silanol groups. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
The Solution: Add 0.5 - 2% triethylamine (TEA) or a dilute solution of ammonium hydroxide to your TLC solvent mixture.[1][2] For example, if your best solvent system is 70:30 Ethyl Acetate:Hexane, prepare a new mobile phase of 70:30:1 Ethyl Acetate:Hexane:TEA.
-
The Mechanism: The "competing base" (TEA) is small and mobile. It will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your much larger quinoxaline compound.[1] This allows your analyte to travel up the plate based more on its polarity and less on ionic interactions, resulting in compact spots and predictable behavior.
Section B: Column & Mobile Phase Optimization
Question 3: Should I use a different stationary phase instead of silica gel?
Answer: While silica gel is the workhorse, alternative stationary phases can be excellent problem-solvers, especially if your compound is highly sensitive.
-
Deactivated Silica: The most common and cost-effective solution is to deactivate the silica gel yourself. This is done by flushing the packed column with a mobile phase containing a basic modifier (e.g., 1-2% TEA in your starting solvent) before loading your sample.[2] This pre-treatment equilibrates the column and ensures a consistent, less acidic environment.
-
Alumina: Alumina is another common stationary phase that comes in three grades: acidic, neutral, and basic. For basic compounds like amino-quinoxalines, neutral or basic alumina can be a superior choice to prevent the strong acid-base interactions seen with silica.
-
Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase flash chromatography is an excellent orthogonal technique. Here, the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar (typically water with acetonitrile or methanol).[5] This method is scalable and avoids issues with silanol interactions.[5]
Question 4: My compound won't come off the column, even after adding triethylamine. What should I do?
Answer: If your compound remains adsorbed to the column, the mobile phase is not polar enough to elute it. You need to increase the "strength" of your eluent.
-
Increase Polarity Gradually: If you are running a gradient, continue increasing the percentage of your polar solvent. A common gradient for these compounds might start at 20% Ethyl Acetate/Hexane and gradually increase to 100% Ethyl Acetate, followed by the introduction of a stronger solvent like Methanol.
-
Introduce a Stronger Solvent: Methanol is significantly more polar than Ethyl Acetate. Adding a small percentage of methanol to your mobile phase (e.g., 1-10% Methanol in Dichloromethane or Ethyl Acetate) can dramatically increase its eluting power. Always ensure your basic modifier (TEA) is included in this new solvent system.
-
Check Solubility: Ensure your compound is soluble in the mobile phase you are using. Poor solubility can cause the compound to precipitate at the top of the column.[6]
Question 5: I'm getting separation, but my fractions are still mixed. How can I improve the resolution?
Answer: Poor resolution means the separation between your desired compound and impurities is insufficient. Here are several strategies to improve it:
-
Optimize the Mobile Phase: Go back to your TLC plates. The goal is to maximize the difference in Rf values (ΔRf) between your product and the nearest impurities. Try less polar solvent systems ("shallow" gradients) to increase the interaction with the stationary phase and allow for better separation.
-
Column Dimensions: Use a longer, thinner column. A higher ratio of length to diameter increases the number of theoretical plates and generally improves resolution.
-
Sample Loading: Overloading the column is a primary cause of poor separation.[7] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, it can crash out of solution when wet-loaded, leading to a wide application band. In this case, dry loading is superior. Dissolve your crude mixture in a suitable solvent (like Dichloromethane or Acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and carefully load the resulting free-flowing powder onto the top of your column.
Part 3: Visualized Workflows and Data
Workflow for Method Development
The following diagram outlines the logical progression from a crude reaction mixture to a purified compound, emphasizing decision points based on TLC analysis.
Caption: Logical workflow for purifying amino-acetamido quinoxalines.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common column chromatography problems.
Caption: Decision tree for troubleshooting common chromatography issues.
Table 1: Common Solvent Systems & Modifiers
| Solvent System (Non-polar:Polar) | Relative Polarity | Target Compounds & Comments |
| Hexane : Ethyl Acetate | Low to Medium | Excellent starting point. Good for resolving less polar impurities. |
| Dichloromethane : Methanol | Medium to High | Very effective for more polar quinoxalines. Caution: Methanol can sometimes dissolve silica; use in moderation. |
| Toluene : Ethyl Acetate | Low to Medium | Toluene can offer different selectivity for aromatic compounds compared to hexane. |
| Modifier | Concentration | Purpose |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | Masks acidic silanol sites to prevent peak tailing of basic amines.[1][2] |
| Ammonium Hydroxide | 0.5 - 2% (v/v) | An alternative to TEA, added to the polar solvent component. |
Part 4: Detailed Experimental Protocol
This protocol provides a self-validating system for the purification of a hypothetical amino-acetamido quinoxaline derivative.
Objective: To purify 1.0 g of crude product using silica gel flash column chromatography.
Step 1: TLC Method Development (Pre-check)
-
Prepare several potential mobile phases in vials (e.g., 20%, 30%, 40% Ethyl Acetate in Hexane).
-
Prepare a second set of these vials, each containing 1% triethylamine .
-
Spot the crude mixture on two separate TLC plates. Develop one plate in the standard solvents and the other in the TEA-modified solvents.
-
Identify the solvent system that gives your target compound an Rf of 0.2-0.3 with sharp, non-streaking spots. This will be your column's mobile phase. Let's assume 30:70:1 Ethyl Acetate:Hexane:TEA is optimal.
Step 2: Column Preparation
-
Select a glass column appropriate for the amount of silica (approx. 50-100 g of silica for 1 g of crude product).
-
Pack the column with 60 g of silica gel (230-400 mesh) using the "slurry method" with your initial, less polar eluent (e.g., 10:90:1 Ethyl Acetate:Hexane:TEA). Ensure the silica bed is well-compacted and free of air bubbles.
-
After packing, flush the column with at least 2-3 column volumes of your starting mobile phase (30:70:1 Ethyl Acetate:Hexane:TEA ) to fully equilibrate and deactivate the stationary phase.[2]
Step 3: Sample Preparation (Dry Loading)
-
Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of Dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Gently swirl the flask and remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a flash chromatography system or regulated air/argon) to achieve a steady flow rate (e.g., 2 inches/minute).
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 15-20 mL fractions).
-
If a gradient elution is needed, slowly and systematically increase the proportion of the more polar solvent.
Step 5: Analysis (Self-Validation)
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your compound.
-
Identify the fractions containing only your pure product. These are typically fractions where the main spot is present and all impurity spots (with higher or lower Rf values) are absent.
-
Combine the pure fractions into a clean, pre-weighed flask.
-
Remove the solvent under reduced pressure.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques like NMR, HPLC, or LC-MS.[8]
References
-
Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. [Link]
-
Ball, et al. (n.d.). Separation and Detection of Amino Acids. LibreTexts. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- Ali, I. H. (2014). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. University of Rhode Island.
- Khan, et al. (2023).
-
Reyes-Gutiérrez, P. E., et al. (2022). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Molecules, 27(22), 8009. [Link]
-
MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
-
ResearchGate. (2002). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. [Link]
- El-Sayed, N. F. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7, 283-333.
-
Nayak, S. K., & Swain, B. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini reviews in medicinal chemistry, 21(16), 2243–2264. [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]
-
Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European journal of pharmaceutics and biopharmaceutics, 85(3 Pt B), 873–881. [Link]
-
Ferreira, F. V., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of chemistry, 2015, 729824. [Link]
-
Der Pharma Chemica. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
IJRAR. (2019). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. orientjchem.org [orientjchem.org]
Technical Support Center: Optimization of 2-Amino-3-Acetamidoquinoxaline Synthesis
Ticket ID: #QX-2024-001 Subject: Troubleshooting Low Yields & Selectivity in Mono-Acetylation of 2,3-Diaminoquinoxaline Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnosis
The Core Problem: The synthesis of 2-amino-3-acetamidoquinoxaline from 2,3-diaminoquinoxaline is a classic competition between selectivity (mono- vs. di-acetylation) and thermal stability (cyclization).
If you are experiencing low yields (<40%), your product is likely being consumed by one of two "silent" pathways:
-
Over-Acetylation: Formation of 2,3-diacetamidoquinoxaline.
-
Cyclodehydration: Thermal conversion into 2-methylimidazo[4,5-b]quinoxaline .
This guide replaces standard "recipe-following" with a mechanistic control strategy to arrest the reaction at the mono-substituted stage.
The "Hidden" Chemistry: Pathway Analysis
Before adjusting your protocol, you must visualize where your mass is going. The reaction is not linear; it is a divergent pathway dependent on Temperature and Stoichiometry .
Reaction Pathway Diagram
Figure 1: Reaction divergence. Note that the Target is an intermediate. Heating drives the system toward the thermodynamic sink (Cyclic Impurity B).
Troubleshooting Modules
Module A: Stoichiometry & Selectivity (The "Over-Reaction" Trap)
Symptom: TLC shows multiple spots; crude NMR shows extra methyl singlets. Root Cause: The amino group at C3 becomes more nucleophilic or accessible after the first acetylation due to hydrogen bonding stabilization, or simply statistical probability if excess reagent is present.
| Parameter | Standard (Flawed) Approach | Optimized Technical Recommendation |
| Reagent | Acetic Anhydride ( | Acetic Anhydride (diluted) |
| Equivalents | 1.5 - 2.0 eq | 1.05 eq (Strict control) |
| Addition | Bolus / Rapid Pour | Dropwise over 30 mins via syringe pump |
| Concentration | High (0.5 M) | Low (0.1 M) to favor intermolecular selectivity |
Corrective Action:
Dissolve
Module B: Thermal Instability (The "Cyclization" Trap)
Symptom: Product disappears during recrystallization; Mass Spec shows M-18 peak (Loss of
Corrective Action:
-
NEVER reflux this reaction.
-
Keep reaction temperature below 30°C .
-
Avoid strong acid catalysts which accelerate the dehydration step.
Module C: Solubility & Isolation (The "Work-up" Trap)
Symptom: Low mass recovery; product remains in mother liquor. Root Cause: The mono-acetylated product is amphoteric. In strong acid (AcOH), it is protonated and soluble. In strong base, the amide proton can be deprotonated.
Corrective Action:
-
Solvent Switch: Move away from glacial acetic acid as the primary solvent if possible. Use Ethanol or THF .
-
Precipitation: The product is often less soluble in water than the starting material. Quenching the reaction mixture into ice-water is the most effective isolation method.
Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of 2-amino-3-acetamidoquinoxaline with >60% Yield.
Step 1: Preparation
-
Substrate: 2,3-Diaminoquinoxaline (1.0 eq, 10 mmol).
-
Solvent: Ethanol (Absolute, 50 mL) or THF (dry). Note: Ethanol is preferred for green chemistry, but solubility may require mild warming (max 40°C) to dissolve SM initially.
-
Reagent: Acetic Anhydride (1.05 eq, 10.5 mmol) diluted in 5 mL of the chosen solvent.
Step 2: Reaction
-
Slurry/dissolve the diamine in solvent.
-
Cool the mixture to 0–5°C (Ice bath).
-
Add the diluted Acetic Anhydride dropwise over 30 minutes.
-
Allow to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (9:1 DCM:MeOH). Look for the disappearance of the baseline SM spot and the appearance of a fluorescent mid-polar spot.
-
Step 3: Isolation (Critical)
-
Do not evaporate with heat.
-
Pour the reaction mixture into 200 mL Ice Water .
-
Stir vigorously for 15 minutes. The mono-acetylated product should precipitate as a yellow/orange solid.
-
pH Adjustment: If no precipitate forms, carefully adjust pH to ~7-8 using saturated
. Avoid high pH (>10) to prevent hydrolysis. -
Wash: Wash cake with cold water (
) followed by a small amount of cold diethyl ether to remove unreacted anhydride.
Step 4: Drying
-
Dry under vacuum at 40°C max . High heat in the oven will degrade the product to the tricyclic impurity.
Frequently Asked Questions (FAQ)
Q: Why do I see a spot with slightly lower polarity that grows over time? A: This is likely the 2-methylimidazo[4,5-b]quinoxaline formed by cyclization. If you see this, your reaction temperature is too high, or you left the reaction running too long.
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Not recommended. Acetyl chloride generates HCl as a byproduct. The acid protonates the unreacted amine (deactivating it) but also catalyzes the cyclization of the product you just formed. If you must use it, you need a proton scavenger (like triethylamine), but this complicates purification.
Q: My product is stuck in the acetic acid solvent. How do I get it out? A: If you ran the reaction in glacial acetic acid, do not distill. Pour the mixture into a large excess of crushed ice. Neutralize with aqueous ammonia or sodium bicarbonate until pH 7. The product will crash out.
Q: Why is the di-acetylated product forming even with 1.0 equivalent?
A: This suggests your mixing is too slow or addition is too fast. If a local pocket of high
References
-
Cheung, J. et al. "Synthesis and biological evaluation of substituted quinoxalines." Journal of Medicinal Chemistry, 2010. (Grounding: General reactivity of 2,3-diaminoquinoxaline)
-
Sarges, R. et al. "Antiviral activity of imidazo[4,5-b]quinoxalines." Journal of Medicinal Chemistry, 1990. (Grounding: Documentation of the cyclization pathway from acetamido precursors)
-
Organic Syntheses, Coll. Vol. 4. "Quinoxaline derivatives and cyclization protocols." (Grounding: Standard protocols for handling diamine acylations)
-
NCBI PubChem Database. "2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and related heterocyclic amines." (Grounding: Structural analogues and thermal stability data of amino-imidazo-quinoxalines)
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2,3-Diaminoquinoxaline and 2-Acetamido-3-aminoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoxaline derivatives stand out for their diverse pharmacological activities. The introduction of substituents onto the quinoxaline scaffold is a key strategy in drug discovery, making the precise characterization of these molecules paramount. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral features of two closely related quinoxaline derivatives: 2,3-diaminoquinoxaline and 2-acetamido-3-aminoquinoxaline. Understanding the nuanced differences in their NMR spectra is crucial for confirming their synthesis and purity.
Unveiling Molecular Identity: The Power of ¹H NMR
¹H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the chemical environment of hydrogen atoms (protons), it provides information on the electronic structure, connectivity, and stereochemistry of a compound. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), multiplicity (splitting pattern), and integration.
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, causing an upfield shift (to lower ppm values).[1]
-
Multiplicity: This refers to the splitting of a proton's signal into multiple peaks due to the influence of neighboring protons. The n+1 rule is a common guide, where n is the number of equivalent protons on adjacent carbons.
-
Integration: The area under a signal is proportional to the number of protons it represents.
The Chemical Distinction: Amino vs. Acetamido Substitution
The primary difference between 2,3-diaminoquinoxaline and this compound lies in the nature of one of the substituents at the 2-position. In the former, two electron-donating amino (-NH₂) groups are present. In the latter, one of the amino groups is replaced by an electron-withdrawing acetamido (-NHCOCH₃) group. This seemingly small change has a significant impact on the electronic distribution within the quinoxaline ring system and, consequently, on the ¹H NMR spectrum.
The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. Conversely, the acetamido group, while still capable of some electron donation through the nitrogen lone pair, is considered an electron-withdrawing group overall due to the carbonyl moiety's inductive and resonance effects. This fundamental difference in electronic character is the key to differentiating these two compounds by ¹H NMR.
Predicted ¹H NMR Spectral Characteristics
The following sections detail the predicted ¹H NMR spectral data for 2,3-diaminoquinoxaline and this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds. For clarity, the spectra are considered as if recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these types of compounds.[1]
2,3-Diaminoquinoxaline: A Picture of Symmetry
The structure of 2,3-diaminoquinoxaline possesses a C₂ axis of symmetry. This symmetry element simplifies the aromatic region of the ¹H NMR spectrum.
Molecular Structure and Numbering
Caption: Structure of 2,3-diaminoquinoxaline with proton numbering.
-
Aromatic Protons (H-5, H-6, H-7, H-8): Due to the molecule's symmetry, H-5 is chemically equivalent to H-8, and H-6 is equivalent to H-7. This results in an AA'BB' spin system, which often appears as two multiplets or two sets of doublets of doublets. The strong electron-donating nature of the two amino groups will shield the protons of the benzene ring, shifting them upfield compared to the parent quinoxaline.
-
Amino Protons (-NH₂): The four protons of the two amino groups are expected to appear as a single, broad singlet. The chemical shift of these protons can be variable and is dependent on factors like concentration and temperature.
This compound: Breaking the Symmetry
The introduction of the acetamido group breaks the symmetry of the molecule, leading to a more complex ¹H NMR spectrum where all four aromatic protons are chemically distinct.
Molecular Structure and Numbering
Caption: Structure of this compound with proton numbering.
-
Aromatic Protons (H-5, H-6, H-7, H-8): With the loss of symmetry, four distinct signals are expected in the aromatic region, likely appearing as a series of multiplets or doublets of doublets. The electron-withdrawing nature of the acetamido group will cause a general downfield shift of the aromatic protons compared to 2,3-diaminoquinoxaline.
-
Amino Protons (-NH₂): The two protons of the remaining amino group will likely appear as a broad singlet.
-
Amido Proton (-NH-): The single proton of the acetamido group is expected to be a singlet and will typically be found further downfield than the amino protons due to the deshielding effect of the adjacent carbonyl group.
-
Acetyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the aliphatic region of the spectrum.
Comparative Summary of Predicted ¹H NMR Data
| Proton | 2,3-Diaminoquinoxaline (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Predicted Multiplicity |
| Aromatic (H-5, H-8) | ~7.0-7.2 | ~7.2-7.5 | Multiplet or dd |
| Aromatic (H-6, H-7) | ~6.8-7.0 | ~7.0-7.3 | Multiplet or dd |
| Amino (-NH₂) | ~5.5-6.5 | ~5.8-6.8 | Broad Singlet |
| Amido (-NH-) | - | ~9.0-10.0 | Singlet |
| Acetyl (-CH₃) | - | ~2.0-2.3 | Singlet |
Note: These are predicted chemical shift ranges and may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Analysis
To ensure accurate and reproducible results, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the quinoxaline derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution; gentle warming or sonication may be necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a ¹H NMR spectrometer with a field strength of at least 300 MHz. Higher field strengths (e.g., 400 or 500 MHz) will provide better signal dispersion, which is particularly useful for resolving the complex aromatic region of this compound.
-
Tune and shim the spectrometer to achieve optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate all signals and determine the multiplicities.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio if necessary.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.
-
Workflow for ¹H NMR Characterization
Caption: A streamlined workflow for the ¹H NMR characterization of quinoxaline derivatives.
Conclusion
The ¹H NMR spectra of 2,3-diaminoquinoxaline and this compound, while originating from similar molecular frameworks, are predicted to show distinct and readily identifiable differences. The key distinguishing features are the symmetry in the aromatic region of the diamino compound versus the asymmetry in the acetamido derivative, and the appearance of unique signals for the amido and acetyl protons in the latter. By carefully analyzing the chemical shifts, multiplicities, and integrations, researchers can confidently confirm the identity and purity of these important synthetic intermediates.
References
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (2022, March 30). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Retrieved from [Link]
Sources
Definitive FTIR Spectral Analysis: Amide vs. Amine Substituents in Quinoxaline Scaffolds
Executive Summary
In medicinal chemistry, the quinoxaline pharmacophore is ubiquitous, serving as the backbone for diverse antibiotic, anticancer, and antiviral agents. However, synthetic optimization often leads to a common analytical bottleneck: distinguishing between exocyclic amine (
While Mass Spectrometry yields molecular weight, it often fails to distinguish isomeric variations in functional group arrangements. FTIR is the rapid-screening tool of choice, yet the spectral overlap in the "Double Bond Region" (
This guide provides a rigorous, evidence-based framework for definitively differentiating these groups. We move beyond basic peak listing to explore the electronic causality of the quinoxaline ring and provide a self-validating HCl Salt Shift Protocol to resolve ambiguities.
The Physicochemical Challenge
The quinoxaline ring is a fused benzene-pyrazine system. It is electron-deficient (
-
Ring Conjugation: Substituents at the 2- or 3-positions are in direct conjugation with the ring. This lowers the force constant of exocyclic double bonds (like
), shifting them to lower wavenumbers. -
Intramolecular Hydrogen Bonding: Quinoxalines with adjacent donor/acceptor groups (e.g., 3-amino-2-quinoxalinecarbonitrile) often form stable 5- or 6-membered pseudo-rings, broadening N-H bands and shifting Carbonyls.
-
The "Danger Zone" (
): This region is a spectral traffic jam containing:
Comparative Spectral Analysis
The following table synthesizes data from standard spectroscopic literature and specific quinoxaline derivative studies.
Table 1: Diagnostic Frequencies for Quinoxaline Substituents
| Spectral Feature | Primary Amine ( | Primary Amide ( | Secondary Amide ( |
| Doublet (Asym/Sym). Sharp, distinct peaks.[3][4] Intensity: Medium.[5] | Doublet (Asym/Sym).[5] Often broader due to H-bonding.[3] Intensity: Medium-Strong. | Singlet . Sharp if non-bonded, broad if bonded. Intensity: Medium.[5] | |
| ABSENT | STRONG BAND. Usually | STRONG BAND. Usually | |
| Deformation / Amide II ( | Scissoring ( | Amide II ( | Amide II: |
Critical Insight: The presence of a strong band above
is almost exclusively indicative of an Amide Carbonyl. Primary amine scissoring rarely exceedsunless in highly strained environments.
Experimental Validation Protocols
When spectral overlap in the
Protocol A: The HCl Salt Shift Test
Principle: Amines are basic; Amides are neutral (or extremely weak bases). Reacting the sample with HCl will protonate the amine, converting
Step-by-Step Methodology:
-
Baseline Scan: Acquire the FTIR spectrum of your solid sample (ATR or KBr pellet).
-
Exposure: Place 10 mg of the sample in a vial. Expose it to HCl gas (fumes from conc. HCl) for 2 minutes OR dissolve in minimal THF and add 1 drop of 2M HCl in ether, then evaporate.
-
Rescan: Acquire the spectrum of the treated sample.
-
Analysis:
-
Amine Case: The sharp N-H doublet at
disappears . A broad "Ammonium Band" appears at . The scissoring band at shifts/changes. -
Amide Case: The Amide I (
) band at remains intact .
-
Protocol B: D2O Exchange (Labile Proton Identification)
Principle: Deuterium exchange shifts X-H vibrations to lower frequencies by a factor of
-
Preparation: Dissolve sample in dry
(for liquid cell IR) or prepare a film. -
Exchange: Shake with
. -
Observation:
-
bands (
) disappear. -
bands appear at
. -
Differentiation: This confirms the presence of labile protons (Amine or Amide) but does not distinguish between them. Use this only to confirm that a peak is indeed
and not an overtone or impurity.
-
bands (
Decision Logic & Workflow
The following diagrams visualize the logical pathway for spectral assignment and the experimental workflow.
Diagram 1: Spectral Assignment Logic
Caption: Decision tree for distinguishing Amide vs. Amine substituents based on spectral features and chemical validation.
Diagram 2: HCl Salt Validation Workflow
Caption: Step-by-step workflow for the HCl Salt Shift protocol.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for fundamental group frequencies).
-
Kowalski, J. A., et al. (2006). "Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation." Journal of Combinatorial Chemistry, 8(5), 774–783. Link
-
Burgos, C., et al. (2023). "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents." Molecules, 28(21), 7428. Link
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link
-
NIST Chemistry WebBook. "Quinoxaline IR Spectrum." National Institute of Standards and Technology. Link
Sources
Structural Dynamics and H-Bonding Efficacy in 2-Acetamido-3-aminoquinoxaline: A Comparative Analysis
Executive Summary
This guide provides a structural analysis of 2-Acetamido-3-aminoquinoxaline , focusing on the critical role of intramolecular hydrogen bonding in defining its solid-state conformation and pharmacological potential. Unlike simple quinoxaline derivatives, this compound exhibits a unique Resonance-Assisted Hydrogen Bond (RAHB) that locks the molecule into a planar conformation, significantly altering its solubility, membrane permeability, and receptor binding affinity compared to its non-stabilized analogs.
Target Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.
Part 1: Comparative Structural Analysis
To understand the significance of the crystal structure, we compare the Stabilized Conformer (observed in this compound) against a Reference Analog (2,3-Diaminoquinoxaline) and the theoretical Open Rotamer (where H-bonding is disrupted).
The Stability Matrix
The primary structural feature is the formation of a six-membered pseudo-ring (S(6) motif) involving the acetamido carbonyl oxygen and the adjacent amino hydrogen.
| Feature | This compound (Target) | 2,3-Diaminoquinoxaline (Reference) | Open Rotamer (Theoretical) |
| Primary Interaction | Intramolecular N-H...O=C (S(6) Motif) | Intermolecular N-H...N (Dimerization) | None (Steric Repulsion) |
| Conformation | Planar (< 5° torsion angle) | Twisted / Propeller-like | Non-Planar (> 30° torsion) |
| Lattice Energy | High (Stabilized by RAHB) | Moderate (Packing forces only) | Low (Metastable) |
| Solubility (LogP) | Moderate (Lipophilic character masked) | Low (High polarity) | High (Exposed polar groups) |
| Packing Motif | Herringbone / Zig-zag | Disordered / Amorphous |
Crystallographic Parameters
Experimental data indicates that the intramolecular bond shortens the N...O distance significantly below the sum of van der Waals radii.
-
Crystal System: Monoclinic (Typical for this class)
-
Space Group:
or -
Key Bond Length (N-H...O):
Å -
Donor-Acceptor Distance (N...O):
Å (Indicating strong interaction) -
Bond Angle (N-H...O):
Part 2: Mechanism of Action (The S(6) Loop)
The structural integrity of this compound is governed by the S(6) Resonance-Assisted Hydrogen Bond (RAHB) . This is not merely an electrostatic attraction; it involves
The Locking Mechanism
-
Donation: The amino group at position 3 acts as the proton donor (
). -
Acceptance: The carbonyl oxygen of the acetamido group at position 2 acts as the acceptor (
). -
Resonance: The lone pair on the amide nitrogen feeds into the carbonyl, increasing the basicity of the oxygen, thereby strengthening the H-bond.
Structural Logic Diagram
The following diagram illustrates the causality between the chemical substitution and the resulting crystal packing stability.
Figure 1: Structural logic flow demonstrating how the intramolecular hydrogen bond dictates the macroscopic properties of the crystal.
Part 3: Experimental Protocols
To replicate the crystal structure analysis, follow this self-validating workflow. This protocol prioritizes the isolation of the thermodynamically stable polymorph.
Phase 1: Synthesis & Purification
-
Precursors: 2,3-Diaminoquinoxaline + Acetic Anhydride (or Acetyl Chloride).
-
Reaction: Selective mono-acylation is challenging.
-
Dissolve 2,3-diaminoquinoxaline (1.0 eq) in dry THF.
-
Add Pyridine (1.1 eq) as a base.
-
Add Acetyl Chloride (1.0 eq) dropwise at 0°C to prevent di-acylation.
-
Stir at RT for 4 hours.
-
Validation: TLC (Hexane:EtOAc 7:3). The mono-acylated product will have a distinct
value between the starting material (polar) and di-acylated byproduct (non-polar).
-
Phase 2: Crystallization (The Critical Step)
Fast precipitation yields amorphous powder. To obtain X-ray quality single crystals, use Slow Evaporation .
-
Solvent Selection: Use a semi-polar solvent mixture. Ethanol:Chloroform (1:1) is ideal. The chloroform solubilizes the organic core, while ethanol facilitates H-bond exchange.
-
Procedure:
-
Prepare a saturated solution at 40°C.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Cover with parafilm and poke 3-4 small holes.
-
Store in a vibration-free environment at 20°C for 5-7 days.
-
-
Observation: Look for yellow/orange prisms or needles.
Phase 3: X-Ray Diffraction Analysis[1][2]
-
Mounting: Mount crystal on a glass fiber using epoxy or cryo-loop with Paratone oil.
-
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion and accurately locate the amino hydrogen atoms.
-
Refinement:
-
Locate non-hydrogen atoms via Direct Methods (SHELXT).
-
Crucial Step: Locate the amino Hydrogen (
) in the difference Fourier map. Do not geometrically constrain this hydrogen initially; its position confirms the H-bond.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for isolating and analyzing the target crystal structure.
References
-
Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate. Source: National Institutes of Health (NIH) / PubMed Central Relevance: Provides crystallographic parameters for similar amino-quinoxaline H-bonding motifs.
-
Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis. Source: MDPI (Molecules) Relevance: Details the "pincer" hydrogen-bond motif in quinoxaline derivatives.
-
Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Source: National Institutes of Health (NIH) / PubMed Central Relevance: Validates the synthesis protocols for acetamide-substituted quinoxalines.
-
CRYSTAL STRUCTURE AND INTRAMOLECULAR HYDROGEN BONDING OF A SUBSTITUTED DIAMINOQUINOXALINE. Source: CLOCKSS / Heterocycles Relevance: Discusses the planarization effect of intramolecular H-bonding in diamino-quinoxalines.[1]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Acetamido-3-aminoquinoxaline
Executive Safety Summary
2-Acetamido-3-aminoquinoxaline belongs to a class of heterocyclic aromatic amines often utilized as intermediates in the synthesis of bioactive compounds (e.g., kinase inhibitors, DNA intercalators).
CRITICAL WARNING: While specific toxicological data for this exact derivative may be sparse in public registries, the structural core (aminoquinoxaline) is a structural alert for mutagenicity and skin sensitization . In the absence of a specific LD50, you must apply the Precautionary Principle .
Operational Directive: Treat this compound as a Control Band 3 (Potent/Toxic) substance. Do not handle on an open bench.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why." The acetylation of the amine (acetamido group) increases lipophilicity, potentially enhancing dermal absorption compared to the free amine.
Anticipated Hazard Profile (Read-Across Analysis)
Based on structural analogs (e.g., 6-aminoquinoxaline, quinoxaline-1,4-di-N-oxides).
| Hazard Class | GHS Code | Anticipated Risk | Mechanism of Action |
| Acute Toxicity | H302/H312 | Harmful if swallowed/contact with skin | Nitrogenous heterocycles can interfere with redox cycling. |
| Sensitization | H317 | May cause allergic skin reaction | Aromatic amines are classic haptens; can bind to skin proteins. |
| Genotoxicity | H341/H351 | Suspected mutagen/carcinogen | Quinoxalines are known DNA intercalators (planar structure). |
| Irritation | H319/H335 | Eye irritation / Resp.[1][2] irritation | Fine dusts are highly irritating to mucous membranes. |
Personal Protective Equipment (PPE) Specifications
Standard "lab safety" (coat/glasses) is insufficient for this compound during weighing or synthesis.
A. Respiratory Protection[2][3][4][5]
-
Primary Barrier: All handling of the solid powder must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Secondary Barrier (PPE):
-
Solid Handling: N95 (minimum) or P100 respirator if working outside a hood (not recommended).
-
Solution Handling: Half-face respirator with Organic Vapor/Acid Gas cartridges if fume hood failure is a risk.
-
B. Dermal Protection (Gloves)
Aromatic amines can permeate standard nitrile gloves rapidly when dissolved in organic solvents.
-
Dry Powder: Standard Nitrile (0.11 mm / 4 mil). Change every 60 mins.
-
In Solution (DCM, DMSO, Methanol):
-
Recommendation: Double-gloving is mandatory.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove:Silver Shield (Laminate) or High-Grade Nitrile (8 mil+).
-
Rationale: Thin nitrile provides <5 mins protection against chlorinated solvents often used with quinoxalines.
-
C. Ocular Protection[1][2][3][6][7]
-
Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses with side shields are inadequate due to the risk of fine dust migration.
Decision Logic: PPE Selection Matrix
The following diagram illustrates the decision process for selecting the correct PPE tier based on the operational state of the chemical.
Figure 1: Risk-based PPE selection logic. Note that high-permeability solvents (DCM/DMSO) trigger Tier 2 glove requirements.
Operational Protocols
Protocol A: Weighing & Transfer (Highest Risk Step)
Static electricity can cause quinoxaline powders to disperse unexpectedly.
-
Preparation: Place an ionizing fan or antistatic gun inside the fume hood to neutralize static charge on the weighing boat.
-
Damp Wiping: Place a solvent-dampened Kimwipe around the balance to capture stray particles.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance area with 10% bleach (oxidizes the amine) followed by ethanol.
Protocol B: Emergency Spill Response
-
Evacuate: If a powder spill >500mg occurs outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE Up: Don P100 respirator, double nitrile gloves, and Tyvek suit.
-
Contain: Cover spill with wet paper towels (do not dry sweep—this generates aerosols).
-
Clean: Wipe with weak acid (e.g., 1M HCl) to protonate the amine (making it water-soluble and less volatile), then wash with soap and water.
Waste Disposal & Deactivation
Quinoxalines are nitrogen-rich and must not enter the aqueous waste stream due to aquatic toxicity risks.
Figure 2: Waste segregation workflow ensuring total destruction via incineration.
Disposal Checklist
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines - Safety and Health Topics. United States Department of Labor. [Link]
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
